molecular formula C12H15ClN2O B5379544 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride

4-[2-(allylamino)ethoxy]benzonitrile hydrochloride

Katalognummer B5379544
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: GIGPFVOPPTXSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been shown to have promising anti-inflammatory and immunosuppressive effects.

Wirkmechanismus

AEB071 selectively inhibits the activity of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride by binding to the catalytic domain of the enzyme. 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can modulate various signaling pathways that are involved in inflammation and immune cell activation.
Biochemical and Physiological Effects:
AEB071 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of autoimmune diseases, AEB071 has been shown to reduce inflammation and improve disease symptoms. Additionally, AEB071 has been shown to prevent the activation of T cells, which are a type of immune cell that plays a crucial role in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AEB071 in lab experiments is its selectivity for 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride. This allows researchers to specifically target 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride signaling pathways without affecting other cellular processes. Additionally, AEB071 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising therapeutic candidate.
One limitation of using AEB071 in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the hydrochloride salt form of AEB071 can be hygroscopic, which can affect the stability of the compound.

Zukünftige Richtungen

There are several future directions for research on AEB071. One area of interest is in the development of AEB071 as a therapeutic agent for autoimmune diseases. Clinical trials have shown promising results for the use of AEB071 in the treatment of psoriasis and multiple sclerosis.
Another area of research is in the development of new 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride inhibitors that can target specific isoforms of the enzyme. This could lead to the development of more selective and potent inhibitors that have fewer side effects.
Conclusion:
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, or AEB071, is a promising compound that has shown potential as a therapeutic agent for autoimmune diseases. Its selective inhibition of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride makes it a valuable tool for studying cellular signaling pathways involved in inflammation and immune cell activation. While there are limitations to its use in lab experiments, the future directions for research on AEB071 are promising and could lead to the development of new treatments for autoimmune diseases.

Synthesemethoden

The synthesis of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride involves the reaction of 4-bromo-2-fluorobenzonitrile with allylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethylene oxide to produce the final product, which is purified by recrystallization and converted to the hydrochloride salt. The yield of this synthesis method is typically around 50%.

Wissenschaftliche Forschungsanwendungen

AEB071 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. AEB071 has been shown to selectively inhibit 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, which plays a crucial role in the activation of immune cells. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can reduce the activation of immune cells and decrease inflammation, which is a hallmark of autoimmune diseases.

Eigenschaften

IUPAC Name

4-[2-(prop-2-enylamino)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12;/h2-6,14H,1,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGPFVOPPTXSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC=C(C=C1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.